molecular formula C13H12N2O4S B2377551 4-{[(2-Pyridylmethyl)amino]sulfonyl}benzoic acid CAS No. 881933-02-4

4-{[(2-Pyridylmethyl)amino]sulfonyl}benzoic acid

Cat. No. B2377551
CAS RN: 881933-02-4
M. Wt: 292.31
InChI Key: UVOOCPWRBZOVIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Chemical Reactions Analysis

Sulfonamides, like PMSBA, can participate in a variety of chemical reactions. For example, they can undergo electrophilic aromatic substitution, a common reaction involving aromatic rings .

Scientific Research Applications

EP1 Receptor Selective Antagonists

4-{[(2-Pyridylmethyl)amino]sulfonyl}benzoic acid derivatives have been explored as EP1 receptor selective antagonists. One study detailed the synthesis of such derivatives, leading to enhanced antagonist activity and, in some cases, demonstrating in vivo antagonist activity. These findings contribute to understanding the structural activity relationship in this chemical class (Naganawa et al., 2006).

Copper-mediated Ortho C-H Sulfonylation

Another study focused on the copper-mediated ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates. This process, using a bidentate directing group, led to the synthesis of various aryl sulfones with excellent yields and regioselectivity (Liu et al., 2015).

Electrochemical Behavior and Reduction

The electrochemical reduction of certain benzoic acid derivatives, including those with sulfo substituents, has been studied. This research offers insights into how the position of the sulfo substituent and the solution's pH can significantly impact the electrochemical behavior of these compounds (Mandić et al., 2004).

Synthesis and Characterization of Sulfonamides

Research also includes the synthesis of 4-(substituted phenylsulfonamido)benzoic acids using fly-ash and H3PO3 nano catalysts. The synthesized derivatives were characterized by their physical constants, analytical, and spectroscopic data, showing their antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).

Sorption and Mobility in Soils

A study focused on the mobility and sorption of certain compounds, including benzoic acid derivatives, in soils. This research is vital for understanding the environmental behavior of these compounds, especially regarding their use as herbicides (Wehtje et al., 1987).

Mechanism of Action

While the specific mechanism of action for PMSBA is not available, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

While specific safety and hazard information for PMSBA is not available, sulfonamides in general can cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Future Directions

The future directions of research into PMSBA and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

4-(pyridin-2-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-13(17)10-4-6-12(7-5-10)20(18,19)15-9-11-3-1-2-8-14-11/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOOCPWRBZOVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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